N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide
Description
This compound features a tetrahydroquinoline (THQ) core substituted at the N1-position with a 4-methoxybenzenesulfonyl group and at the C6-position with a 2-oxo-2H-chromene-3-carboxamide moiety.
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6S/c1-33-20-9-11-21(12-10-20)35(31,32)28-14-4-6-17-15-19(8-13-23(17)28)27-25(29)22-16-18-5-2-3-7-24(18)34-26(22)30/h2-3,5,7-13,15-16H,4,6,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPRYYMFXAGDLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This method involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as Friedel-Crafts acylation, reduction, and nitration, followed by purification techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds, palladium catalysts, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Bioactivity
- Compound 11 showed HDAC6 inhibition via its N-hydroxyacrylamide group . Piperidine/Pyrrolidine derivatives (Compounds 68–71): Improved NOS isoform selectivity. For example, Compound 68 exhibited high iNOS inhibition (IC₅₀ = 0.12 µM) due to its 1-methylpiperidin-4-yl group . 2-Cyanoethyl (CTDB): Facilitates adsorption on Au electrodes, critical for electrodeposition applications .
- C6-Substituents: Coumarin-3-carboxamide (Target Compound): May confer fluorescence for cellular imaging or photodynamic therapy. Thiophene-2-carboximidamide (Compounds 28–32): Enhances π-π interactions with enzyme active sites, as seen in NOS inhibitors .
Key Research Findings
- Enzyme Inhibition: THQ-based compounds with sulfonamide or hydroxamic acid groups (e.g., Compound 11) are potent HDAC inhibitors, while thiophene-carboximidamide derivatives (e.g., Compound 68) target NOS isoforms .
- Electrochemical Applications : CTDB’s diazenylbenzonitrile group enables Au electrodeposition in ionic liquids, a niche application distinct from biological analogs .
Biological Activity
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound’s synthesis, biological activities, and relevant case studies that illustrate its therapeutic potential.
Synthesis of the Compound
The compound is synthesized through a series of chemical reactions involving 1,2,3,4-tetrahydroquinoline derivatives and chromene-3-carboxylic acid derivatives. The synthetic pathway typically includes:
- Formation of the Tetrahydroquinoline Core : Utilizing a sulfonyl group to enhance solubility and biological activity.
- Condensation with Chromene Derivatives : This step involves the formation of the carboxamide linkage which is crucial for biological activity.
The reaction conditions often include solvents such as dimethylformamide (DMF) and catalysts that facilitate the formation of the desired product with high yield and purity.
Anticancer Activity
Recent studies have highlighted the compound's activity against various cancer cell lines. For instance, it has shown significant inhibitory effects on breast cancer cell lines such as MCF-7 and MDA-MB-468. The growth inhibition concentration (GI50) values indicate potent cytotoxicity:
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 | 19.3 |
| MDA-MB-468 | 5.2 |
These results suggest that the compound may be more effective against triple-negative breast cancer (TNBC) compared to hormone receptor-positive breast cancer .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Notably, it has been observed to inhibit the phosphorylation of Akt, a crucial player in the EGFR signaling pathway .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For example, it demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
Other Biological Activities
The compound has also been evaluated for additional pharmacological activities, including:
- Anticonvulsant Effects : Research indicates potential anticonvulsant properties, warranting further investigation into its neuroprotective capabilities .
- Anti-inflammatory Activity : Preliminary data suggest that it may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Study 1: Anticancer Evaluation
A study focused on synthesizing and evaluating various derivatives of this compound showed promising results in inhibiting cancer cell growth. The most potent derivatives had GI50 values below 10 µM against MDA-MB-468 cells, highlighting their potential as lead compounds in cancer therapy .
Study 2: Antimicrobial Screening
In another study, derivatives were screened for antimicrobial activity against several pathogens. The results indicated that certain modifications to the structure enhanced antibacterial potency significantly . This opens avenues for developing new antibiotics based on this scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
